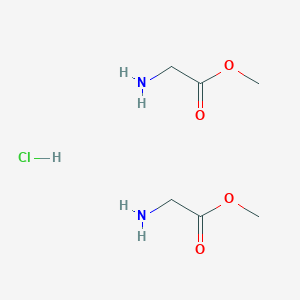
methyl 2-aminoacetate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-aminoacetate hydrochloride is a derivative of glycine, an amino acid. It is commonly used in scientific research and various industrial applications. The compound is known for its role in the synthesis of other chemicals and its potential benefits as an ergogenic supplement.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-aminoacetate hydrochloride can be synthesized through the reaction of glycine with methanol in the presence of hydrochloric acid. The process involves the following steps:
- Glycine is dissolved in methanol.
- Hydrochloric acid is added to the solution.
- The mixture is heated and refluxed.
- The resulting solution is cooled, and the product is precipitated out .
Industrial Production Methods
In industrial settings, the production of methyl 2-aminoacetate hydrochloride follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminoacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form simpler compounds.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of glycine and other amino acids. These products have applications in pharmaceuticals and other industries.
Scientific Research Applications
Methyl 2-aminoacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes and metabolic pathways.
Industry: The compound is used in the production of pesticides, herbicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-aminoacetate hydrochloride involves its interaction with various molecular targets and pathways. It influences the secretion of anabolic hormones and provides fuel during exercise. The compound also affects mental performance during stress-related tasks and helps prevent exercise-induced muscle damage .
Comparison with Similar Compounds
Similar Compounds
Glycine: The parent amino acid from which methyl 2-aminoacetate hydrochloride is derived.
Methyl glycinate: Another derivative of glycine with similar properties.
Aminoacetic acid methyl ester: A compound with similar chemical structure and applications.
Uniqueness
Methyl 2-aminoacetate hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions. Its role as an ergogenic supplement and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
883886-67-7 |
|---|---|
Molecular Formula |
C6H15ClN2O4 |
Molecular Weight |
214.65 g/mol |
IUPAC Name |
methyl 2-aminoacetate;hydrochloride |
InChI |
InChI=1S/2C3H7NO2.ClH/c2*1-6-3(5)2-4;/h2*2,4H2,1H3;1H |
InChI Key |
NVFYYIKIOAQVBY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN.COC(=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















